Lappaol B

Description

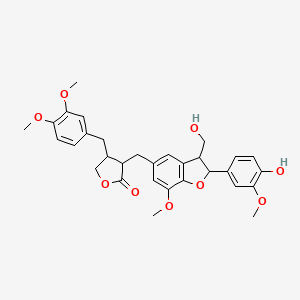

2(3H)-Furanone, 3-(((2S,3R)-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofuranyl)methyl)-4-((3,4-dimethoxyphenyl)methyl)dihydro-, (3R,4R)- has been reported in Arctium lappa with data available.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62359-60-8 |

|---|---|

Molecular Formula |

C31H34O9 |

Molecular Weight |

550.6 g/mol |

IUPAC Name |

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one |

InChI |

InChI=1S/C31H34O9/c1-35-25-8-5-17(12-27(25)37-3)9-20-16-39-31(34)21(20)10-18-11-22-23(15-32)29(40-30(22)28(13-18)38-4)19-6-7-24(33)26(14-19)36-2/h5-8,11-14,20-21,23,29,32-33H,9-10,15-16H2,1-4H3/t20-,21+,23-,29+/m0/s1 |

InChI Key |

KNSPNZVXPUCWMJ-WHNHDLKRSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C(=C3)OC)O[C@@H]([C@H]4CO)C5=CC(=C(C=C5)O)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC4=C(C(=C3)OC)OC(C4CO)C5=CC(=C(C=C5)O)OC)OC |

Other CAS No. |

62359-60-8 |

Origin of Product |

United States |

Foundational & Exploratory

Lappaol B: A Technical Guide to its Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lappaol B is a lignan compound that has been isolated from the seeds of the burdock plant, Arctium lappa L.[1]. Lignans are a class of polyphenolic compounds with a wide range of reported biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and its physicochemical properties.

Natural Sources

The primary natural source of this compound is the seeds of Arctium lappa, a plant belonging to the Asteraceae family.[1] This plant is also known as burdock. While other lignans and bioactive compounds are found in the roots and leaves of Arctium lappa, the seeds are the specific plant part where this compound has been identified and from which it has been isolated.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its detection, isolation, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₄O₉ | --INVALID-LINK-- |

| Molecular Weight | 550.6 g/mol | --INVALID-LINK-- |

| IUPAC Name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one | --INVALID-LINK-- |

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a composite methodology based on the general principles of lignan isolation from Arctium lappa seeds. It should be adapted and optimized based on specific laboratory conditions and available equipment.

Extraction

The initial step involves the extraction of crude lignans from the seeds of Arctium lappa.

-

Starting Material: Dried seeds of Arctium lappa.

-

Solvent: 95% Ethanol.

-

Procedure:

-

Grind the dried seeds to a fine powder.

-

Macerate the powdered seeds in 95% ethanol at room temperature with constant stirring for 24 hours.

-

Filter the mixture and collect the ethanolic extract.

-

Repeat the extraction process with the remaining plant material two more times to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Liquid-Liquid Partitioning

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Solvents: Hexane, Ethyl Acetate, n-Butanol, and Water.

-

Procedure:

-

Suspend the crude residue in distilled water.

-

Perform sequential extractions with solvents of increasing polarity: first with hexane, followed by ethyl acetate, and finally with n-butanol.

-

For each solvent, mix vigorously in a separatory funnel, allow the layers to separate, and collect the solvent layer. Repeat this process three times for each solvent.

-

Concentrate each solvent fraction under reduced pressure to obtain the hexane, ethyl acetate, and n-butanol soluble fractions. Lignans like this compound are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification

The ethyl acetate fraction, which is enriched with lignans, is further purified using column chromatography.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Procedure:

-

Prepare a silica gel column packed with n-hexane.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing ethyl acetate concentration in n-hexane.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest (based on TLC analysis against a standard, if available) and concentrate under reduced pressure.

-

Further purification may be achieved by repeated column chromatography or by using preparative High-Performance Liquid Chromatography (HPLC).

-

Experimental Workflow

Caption: General workflow for the isolation of this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, research on the closely related lignan, Lappaol F, provides valuable insights into its potential biological activities. Lappaol F has been shown to exhibit anticancer properties by targeting key signaling pathways involved in cell proliferation and survival.

Hippo-YAP Signaling Pathway

Lappaol F has been demonstrated to inhibit the Hippo-YAP signaling pathway.[2] The YAP (Yes-associated protein) is a transcriptional co-activator that plays a crucial role in cell proliferation and organ size control. In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation and activation of YAP, which in turn promotes cancer cell growth and survival. Lappaol F has been shown to downregulate the expression of YAP and its downstream target genes.

Caption: Lappaol F's inhibitory effect on the Hippo-YAP pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is another critical signaling cascade that is often dysregulated in cancer, promoting cell survival, growth, and proliferation. Lappaol F has been shown to regulate this pathway. By inhibiting the PI3K/AKT pathway, Lappaol F can induce apoptosis and inhibit the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis.

References

The Biosynthesis of Lappaol B in Arctium lappa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lappaol B, a prominent lignan found in the seeds of Arctium lappa (burdock), has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for optimizing its production through biotechnological approaches and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic reactions, and regulatory aspects. The information is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Lignans are a large class of phenolic compounds derived from the oxidative coupling of two or more phenylpropanoid units. In Arctium lappa, a variety of lignans are synthesized, with arctigenin and its derivatives being particularly abundant in the seeds. This compound is a complex lignan formed through the coupling of two distinct lignan precursors, arctigenin and coniferyl alcohol. This guide will elucidate the multi-step enzymatic pathway responsible for the synthesis of these precursors and their final assembly into this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a convergence of two major pathways: the phenylpropanoid pathway, which supplies the basic building blocks, and the lignan-specific pathway, which elaborates these precursors into the final complex structure.

The Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol

The journey to this compound begins with the ubiquitous phenylpropanoid pathway, which converts L-phenylalanine into a variety of phenolic compounds, including the monolignol coniferyl alcohol. This pathway is a cornerstone of secondary metabolism in all higher plants.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway.

-

Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to form p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Further Hydroxylations and Methylations: A series of hydroxylases and O-methyltransferases (OMTs) modify the aromatic ring, leading to the formation of feruloyl-CoA.

-

Reduction to Alcohol: Finally, a two-step reduction process catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) converts feruloyl-CoA to coniferyl alcohol.

Biosynthesis of Arctigenin

Arctigenin, the second precursor of this compound, is a dibenzylbutyrolactone lignan. Its biosynthesis begins with the oxidative coupling of two coniferyl alcohol molecules.

-

Oxidative Coupling to Pinoresinol: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This reaction is catalyzed by a laccase or peroxidase and is directed by a dirigent protein (DIR) to ensure the formation of the correct stereoisomer. Cell-free extracts from ripening seeds of Arctium lappa have been shown to catalyze the enantioselective formation of (-)-pinoresinol.[1]

-

Reduction to Secoisolariciresinol: Pinoresinol is then sequentially reduced to lariciresinol and then to secoisolariciresinol by the enzyme pinoresinol-lariciresinol reductase (PLR) .

-

Oxidation to Matairesinol: Secoisolariciresinol is oxidized to matairesinol by secoisolariciresinol dehydrogenase (SDH) .[2] Matairesinol is a key intermediate in the biosynthesis of many lignans.

-

Conversion of Matairesinol to Arctigenin: The final step in arctigenin biosynthesis involves the methylation of the hydroxyl group on one of the aromatic rings of matairesinol. This reaction is catalyzed by an O-methyltransferase (OMT) . While the specific OMT responsible for this conversion in Arctium lappa has not been definitively identified, it is a crucial step leading to the formation of arctigenin.

Final Assembly of this compound

The culmination of the biosynthetic pathway is the oxidative coupling of arctigenin and coniferyl alcohol to form this compound.

An in-vitro study has demonstrated that this final step is catalyzed by a peroxidase in the presence of hydrogen peroxide (H₂O₂).[3] The reaction involves the formation of phenoxy radicals from both arctigenin and coniferyl alcohol, which then couple to form the this compound structure. The inherent chirality of arctigenin plays a crucial role in directing the stereospecificity of this coupling, resulting in the formation of this compound without its diastereomeric isomer.[3] While the specific peroxidase isoenzymes and the potential involvement of dirigent proteins in this final step in Arctium lappa require further investigation, this enzymatic synthesis provides a clear model for the in vivo formation of this compound.

Quantitative Data

Quantitative analysis of lignans in Arctium lappa reveals significant variation depending on the plant part and genotype. The seeds are the primary repository of lignans, including the precursors to this compound.

| Compound | Plant Part | Genotype | Concentration Range | Reference |

| Arctiin | Seeds | Various | 9 - 36 mg/g DW | [4] |

| Arctigenin | Seeds | Various | - | [4] |

| Matairesinol | Seeds | Various | - | [5] |

| Total Lignans | Seeds | Various | Higher than roots | [6] |

| Total Caffeoylquinic Acids | Seeds | Various | Higher than roots | [6] |

| Arctiin | Roots | Various | Trace amounts | [6] |

Note: "-": data not explicitly provided in the cited source in a comparable format. DW: Dry Weight.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from the original report by Ichihara et al. (1981).[3]

Materials:

-

Arctigenin

-

Coniferyl alcohol

-

Phosphate buffer (pH 6.0)

-

Horseradish peroxidase (Grade II)

-

0.03% Hydrogen peroxide (H₂O₂)

-

Silica gel for chromatography

-

Appropriate organic solvents for chromatography

Procedure:

-

Dissolve arctigenin and coniferyl alcohol in phosphate buffer (pH 6.0).

-

Add horseradish peroxidase to the solution.

-

Initiate the reaction by adding 0.03% H₂O₂ at 25°C.

-

Allow the reaction to proceed, monitoring the formation of this compound by an appropriate method (e.g., TLC or HPLC).

-

Purify the reaction mixture using repeated silica gel chromatography to isolate this compound.

General Protocol for Peroxidase Activity Assay in Plant Extracts

This protocol provides a general method for determining peroxidase activity, which can be adapted for Arctium lappa extracts.

Materials:

-

Plant tissue (e.g., Arctium lappa seeds or leaves)

-

Liquid nitrogen

-

Extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

-

Guaiacol solution

-

Hydrogen peroxide (H₂O₂) solution

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Grind a known weight of plant tissue in a pre-chilled mortar and pestle with liquid nitrogen.

-

Homogenize the ground tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 18,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. Keep on ice.

-

-

Peroxidase Assay:

-

In a cuvette, combine the extraction buffer, guaiacol solution, and the enzyme extract.

-

Initiate the reaction by adding the H₂O₂ solution and mix well.

-

Measure the increase in absorbance at a specific wavelength (e.g., 436 nm or 470 nm) over time using a spectrophotometer. The rate of change in absorbance is proportional to the peroxidase activity.

-

Regulation of this compound Biosynthesis

The biosynthesis of lignans, including this compound, is tightly regulated in response to various developmental and environmental cues. While specific signaling pathways controlling this compound production in Arctium lappa are not fully elucidated, general principles of lignan biosynthesis regulation in plants are applicable.

-

Developmental Regulation: Lignan accumulation is often tissue-specific and developmentally regulated. In Arctium lappa, lignans are most abundant in the seeds, suggesting transcriptional upregulation of the biosynthetic genes during seed development.

-

Hormonal Regulation: Phytohormones such as jasmonates are known to be involved in the regulation of secondary metabolite production, including lignans, often as part of the plant's defense response.

-

Biotic and Abiotic Stress: The production of lignans can be induced by various stressors, including pathogen attack, wounding, and UV radiation. This induction is mediated by complex signaling cascades that often involve reactive oxygen species (ROS) and nitric oxide (NO). For instance, in Linum album cell cultures, putrescine-induced H₂O₂ generation, in concert with NO and Ca²⁺ signals, was shown to regulate the expression of key lignan biosynthetic genes.[7][8]

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Arctium lappa is a complex and fascinating process that involves the coordinated action of numerous enzymes. While the general framework of the pathway has been established, several key areas warrant further investigation. The identification and characterization of the specific O-methyltransferase that converts matairesinol to arctigenin, as well as the specific peroxidase isoenzymes and potential dirigent proteins involved in the final coupling step, are critical next steps. A deeper understanding of the regulatory networks that control the expression of the biosynthetic genes will be invaluable for developing strategies to enhance the production of this compound in Arctium lappa or through metabolic engineering in microbial or plant-based systems. This knowledge will ultimately facilitate the sustainable supply of this promising bioactive compound for pharmaceutical and nutraceutical applications.

References

- 1. Stereochemical Difference in Secoisolariciresinol Formation between Cell-free Extracts from Petioles and from Ripening Seeds of Arctium lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. prometheusprotocols.net [prometheusprotocols.net]

- 4. youtube.com [youtube.com]

- 5. Natural lignans from Arctium lappa as antiaging agents in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative analysis of caffeoylquinic acids and lignans in roots and seeds among various burdock (Arctium lappa) genotypes with high antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of Lappaol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lappaol B is a lignan compound isolated from the seeds of the burdock plant, Arctium lappa. Lignans are a class of polyphenols widely distributed in the plant kingdom and are known for their diverse biological activities. While research on this compound is not as extensive as its analogue, Lappaol F, it holds potential for further investigation in various therapeutic areas. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with insights into its biological activities and relevant experimental protocols.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 62359-60-8 | [1][2][3] |

| Molecular Formula | C₃₁H₃₄O₉ | [1][2][3] |

| Molecular Weight | 550.6 g/mol | [1][2][3] |

| IUPAC Name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one | [4] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Purity | Typically >98% (as determined by HPLC, MS, and NMR) | [1][3] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. Commercial suppliers confirm the structure and purity using standard analytical techniques, but the raw data is often proprietary. Below is a summary of the expected spectroscopic characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the numerous protons in different chemical environments. Key signals would include those from aromatic protons, methoxy groups, methylene groups, and protons on the furanone and benzofuran rings. The specific chemical shifts and coupling constants would be crucial for complete structural elucidation.

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for all 31 carbon atoms in the molecule, including those in the aromatic rings, methoxy groups, carbonyl group of the furanone ring, and the various aliphatic carbons.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak ([M]+) corresponding to its molecular weight of 550.6. Fragmentation patterns would be expected to arise from the cleavage of the various ether and ester linkages, as well as the loss of side chains. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Expected peaks include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretching: Bands in the 2850-3100 cm⁻¹ region corresponding to aromatic and aliphatic C-H bonds.

-

C=O stretching: A strong absorption band around 1760-1780 cm⁻¹ for the γ-lactone (furanone) carbonyl group.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the various ether and ester linkages.

Biological Activity and Signaling Pathways

Direct research on the biological activity of this compound is limited. One study has reported that this compound exhibits mild preferential cytotoxic activity against PANC-1 human pancreatic cancer cells under nutrient-deprived conditions.

In contrast, the closely related lignan, Lappaol F , has been more extensively studied and has demonstrated significant anticancer and anti-inflammatory properties. These findings for Lappaol F may suggest potential avenues of research for this compound.

Anticancer Activity of Lappaol F

Lappaol F has been shown to suppress the growth of various cancer cell lines, including those of the cervix, colon, breast, and prostate.[3][5][6] Its mechanisms of action involve the induction of cell cycle arrest and apoptosis. Key signaling pathways implicated in the anticancer effects of Lappaol F include:

-

Hippo-YAP Pathway: Lappaol F has been found to inhibit the Yes-associated protein (YAP), a key transcriptional regulator in the Hippo pathway that is often dysregulated in cancer.[5] This inhibition occurs at both the transcriptional and post-translational levels.

Caption: Lappaol F inhibits the Hippo-YAP signaling pathway.

-

PI3K/AKT Pathway: Lappaol F has also been shown to regulate the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

Caption: Lappaol F inhibits the PI3K/AKT signaling pathway.

Anti-inflammatory Activity

While no specific studies on the anti-inflammatory activity of this compound are available, extracts from Arctium lappa have demonstrated significant anti-inflammatory and free radical scavenging effects.[7] These effects are attributed to the various bioactive compounds present in the plant, including lignans. Polysaccharides from Arctium lappa have been shown to inhibit inflammation by modulating the TLR4/NF-κB signaling pathway.[8]

Experimental Protocols

General Protocol for Extraction and Isolation of Lignans from Arctium lappa Seeds

The following is a general protocol for the extraction and isolation of lignans, including this compound, from Arctium lappa seeds. This protocol may require optimization for specific applications.

Caption: General workflow for the extraction and isolation of this compound.

Methodology:

-

Preparation of Plant Material: Dried seeds of Arctium lappa are ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered seeds are typically macerated with a solvent such as 95% ethanol at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation. This process is often repeated multiple times to ensure complete extraction.

-

Concentration: The resulting ethanolic extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Lignans like this compound are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The enriched fraction is further purified using various chromatographic techniques. This often involves column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis and quantification of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Detection is usually performed using a UV detector.

-

Thin-Layer Chromatography (TLC): TLC is a useful technique for monitoring the progress of extraction and purification. Silica gel plates are commonly used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents (e.g., hexane and ethyl acetate). Spots can be visualized under UV light or by staining with a suitable reagent.

Conclusion

This compound is a naturally occurring lignan with a chemical structure that suggests potential for biological activity. While current research on this specific compound is limited, the well-documented anticancer and anti-inflammatory properties of the related compound, Lappaol F, and Arctium lappa extracts provide a strong rationale for further investigation into the therapeutic potential of this compound. This technical guide summarizes the existing knowledge on the physical and chemical properties of this compound and provides a framework for future research, including suggested experimental protocols for its isolation and analysis. Further studies are warranted to fully elucidate its spectroscopic characteristics, biological activities, and underlying mechanisms of action.

References

- 1. Cytotoxicity of lapachol metabolites produced by probiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiinflammatory action of lapachol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory and radical scavenge effects of Arctium lappa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immune regulation and inflammation inhibition of Arctium lappa L. polysaccharides by TLR4/NF-κB signaling pathway in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectral Data of Lappaol B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Lappaol B, a lignan isolated from Arctium lappa L. The information herein is compiled to assist in the identification, characterization, and further investigation of this natural product for potential therapeutic applications. While the definitive spectral data for this compound was established in the publication Chemical & Pharmaceutical Bulletin, 41(10), 1774-79 (1993), this guide presents a summary of expected spectral characteristics based on its known structure, alongside detailed experimental protocols and a relevant signaling pathway.

This compound: Structural and Physicochemical Properties

This compound is a complex lignan with the molecular formula C₃₁H₃₄O₉ and a molecular weight of 550.6 g/mol . Its structure features multiple aromatic rings, methoxy groups, hydroxyl groups, and a lactone ring, which all contribute to its characteristic spectral fingerprints.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Description |

| [M+H]⁺ | 551.2279 | Protonated molecule |

| [M+Na]⁺ | 573.2098 | Sodium adduct |

| [M+K]⁺ | 589.1838 | Potassium adduct |

| [M-H]⁻ | 549.2129 | Deprotonated molecule |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (typically 1-10 µg/mL).

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Ionization: The sample solution is introduced into the ESI source. A high voltage is applied to the tip of the capillary, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of this compound.

-

Analysis: The ions are guided into the mass analyzer. For HRMS, the instrument is calibrated to ensure high mass accuracy. Data is acquired in either positive or negative ion mode to detect different adducts and the deprotonated molecule.

-

Data Processing: The resulting mass spectrum is analyzed to determine the exact mass of the molecular ion. This experimental mass is then compared to the theoretical mass calculated from the molecular formula (C₃₁H₃₄O₉) to confirm the elemental composition.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in this compound.

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 (broad) | O-H | Stretching |

| ~3000-2850 | C-H (aromatic and aliphatic) | Stretching |

| ~1760 | C=O (γ-lactone) | Stretching |

| ~1600, ~1510, ~1460 | C=C (aromatic) | Stretching |

| ~1270, ~1150, ~1030 | C-O (ethers, alcohols, ester) | Stretching |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of purified this compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr), or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded to subtract the contribution of air (CO₂, H₂O) and the sample matrix.

-

Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is acquired. Multiple scans are typically co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber). The characteristic absorption bands are then correlated with the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of this compound.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.5-7.0 | m | ~6H | Aromatic protons |

| 5.0-5.5 | d | ~1H | Benzylic ether proton |

| 3.8-4.0 | s | ~9H | Methoxy (OCH₃) protons |

| 3.5-4.5 | m | ~4H | Protons adjacent to oxygen (lactone, alcohol) |

| 2.5-3.0 | m | ~5H | Benzylic and aliphatic protons |

| 1.5-2.5 | m | ~4H | Aliphatic protons |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 170-180 | C=O (lactone) |

| 145-155 | Aromatic C-O |

| 110-135 | Aromatic C-H and quaternary C |

| 70-90 | C-O (benzylic ether, alcohol) |

| 55-60 | Methoxy (OCH₃) |

| 30-50 | Aliphatic CH, CH₂ |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the ¹H spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): To aid in structural assignment, various 2D NMR experiments can be performed, such as COSY (to identify proton-proton couplings), HSQC (to identify one-bond proton-carbon correlations), and HMBC (to identify long-range proton-carbon correlations).

-

Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. The chemical shifts of the resulting peaks are referenced to the solvent signal or TMS. The integrals (for ¹H NMR) and multiplicities of the signals are determined.

Biological Activity and Signaling Pathway

While the specific signaling pathways targeted by this compound are not extensively documented, the closely related lignan, Lappaol F, also found in Arctium lappa, has been shown to possess significant anticancer activity. Lappaol F exerts its effects by inhibiting key oncogenic signaling pathways.[1][2] The following diagram illustrates the mechanism of action of Lappaol F, which may be representative of the biological potential of this compound.

Caption: Lappaol F inhibits cancer progression by targeting key signaling pathways.

This guide provides a foundational understanding of the spectral characteristics of this compound and the methodologies used to obtain this data. The provided information on the biological activity of a related compound suggests a promising avenue for future research into the therapeutic potential of this compound.

References

- 1. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-TNBC effects of Lappaol F by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]

Lappaol B: An In-Depth Technical Guide on Known Biological Activities

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively covers the biological activities of various compounds from Arctium lappa (burdock), particularly Lappaol F. However, publicly accessible research on Lappaol B is notably limited. This document summarizes the currently available data on this compound's biological activities. The scarcity of specific research on this compound necessitates a cautious interpretation of its potential therapeutic effects, which are largely yet to be explored.

Executive Summary

This compound is a lignan found in the seeds of Arctium lappa.[1] Despite the well-documented pharmacological profile of other constituents from this plant, such as Lappaol F, research explicitly detailing the biological activities of this compound is sparse. To date, the primary reported biological activity for this compound is its preferential cytotoxicity against human pancreatic cancer cells.[1] There is a significant lack of data regarding its anti-inflammatory, antioxidant, or antiviral properties. This guide presents the available quantitative data and experimental context for the cytotoxic activity of this compound and highlights the current gaps in knowledge, underscoring the need for further investigation into this natural compound.

Anticancer Activity

The most significant finding regarding this compound is its selective cytotoxic effect on cancer cells under nutrient-deprived conditions, a characteristic that suggests potential for targeting tumors with poor vascularization.

Quantitative Data

| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| This compound | PANC-1 | Preferential Cytotoxicity | PC₅₀ | 30.9 | [1] |

Table 1: Summary of Quantitative Data for the Cytotoxic Activity of this compound.

Experimental Protocol: Preferential Cytotoxicity Assay

The preferential cytotoxicity of this compound was evaluated against human pancreatic cancer PANC-1 cells in a nutrient-deprived medium (NDM). This in vitro assay is designed to mimic the nutrient-poor microenvironment often found in solid tumors.

The experimental workflow for determining the preferential cytotoxicity (PC₅₀) value is as follows:

Known Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound in cancer cells. The molecular mechanism underlying its preferential cytotoxicity remains to be elucidated.

Other Potential Biological Activities

While direct evidence is lacking for this compound, extracts from Arctium lappa and other isolated compounds have demonstrated a range of biological activities. It is plausible that this compound may contribute to some of these effects, but dedicated studies are required for confirmation.

Anti-inflammatory Activity

Extracts of Arctium lappa have been shown to possess anti-inflammatory properties.[2][3] For instance, polysaccharides from Arctium lappa have been found to alleviate inflammation by modulating the TLR4/NF-κB signaling pathway and improving gut microbiota composition.[4][5] However, no studies have specifically investigated the anti-inflammatory effects of this compound.

Antioxidant Activity

The antioxidant potential of Arctium lappa extracts is well-documented, with studies demonstrating free radical scavenging activity.[2][6] The antioxidant properties are often attributed to the phenolic compounds present in the plant.[7] Specific antioxidant assays on this compound have not been reported.

Antiviral Activity

While some natural products have been screened for antiviral activity, there is no specific information available regarding the antiviral effects of this compound.[8] Studies on Saussurea lappa (a different plant) have shown some antiviral activity against SARS-CoV-2, but this is not directly relevant to Arctium lappa or this compound.[9][10][11]

Structure of this compound

This compound is a complex lignan with a benzofuran moiety.[12] Its chemical structure is presented below.

Conclusion and Future Directions

The currently available scientific literature provides only a preliminary glimpse into the biological activities of this compound, with its preferential cytotoxicity against pancreatic cancer cells being the sole reported effect with quantitative data. There is a clear and significant gap in the understanding of its pharmacological profile.

Future research should focus on:

-

Comprehensive Screening: Evaluating the anti-inflammatory, antioxidant, and antiviral activities of purified this compound using a battery of in vitro assays.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects.

-

In Vivo Studies: Assessing the efficacy and safety of this compound in preclinical animal models of cancer and other relevant diseases.

A thorough investigation of this compound is warranted to determine if it holds therapeutic potential comparable to other well-studied lignans from Arctium lappa. The information presented in this guide serves as a baseline for encouraging and directing future research endeavors into this under-investigated natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxicity assessment of beta-lapachone in endothelial cells [redalyc.org]

- 3. Cytotoxicity and antiproliferative activity of Arctium lappa extract on an in vitro model of human colorectal cancer | Biomedical Research and Therapy [bmrat.org]

- 4. Antioxidant activities of Lampaya medicinalis extracts and their main chemical constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. webofjournals.com [webofjournals.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound | C31H34O9 | CID 46173977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

Lappaol B: A Technical Guide on its Role in Plant Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lappaol B is a sesquilignan, a class of phenolic compounds, found in the plant Arctium lappa (burdock), primarily localized in the seeds. As a member of the extensive lignan family, this compound is synthesized through the phenylpropanoid pathway and is believed to play a significant role in the plant's defense mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, putative roles in plant metabolism, and methodologies for its extraction and analysis. Due to the limited research specifically focused on this compound, this guide also draws upon the broader knowledge of lignan biochemistry and function in plants to provide a comprehensive framework for future research and development.

Introduction to this compound

This compound is a naturally occurring sesquilignan, a subclass of lignans characterized by the linkage of three phenylpropanoid units. It is one of the various bioactive compounds isolated from Arctium lappa, a plant with a long history of use in traditional medicine. Lignans, in general, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, which are integral to the plant's defense system against biotic and abiotic stresses.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₁H₃₄O₉ |

| Molecular Weight | 550.6 g/mol |

| CAS Number | 62359-60-8 |

| Chemical Class | Sesquilignan, Benzofuran |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biosynthesis of this compound in Arctium lappa

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the well-established general pathway for lignan biosynthesis, a putative pathway for this compound can be proposed.

The Phenylpropanoid Pathway: The Precursor Factory

The journey to this compound begins with the phenylpropanoid pathway, a central metabolic route in plants that produces a wide array of secondary metabolites. The initial steps involve the conversion of the amino acid phenylalanine into cinnamic acid, which is then hydroxylated and methylated to produce monolignols, the fundamental building blocks of lignans.

Caption: The initial stages of the phenylpropanoid pathway leading to the monolignol, coniferyl alcohol.

From Monolignols to Lignans: The Role of Dirigent Proteins

The crucial step in lignan biosynthesis is the stereospecific coupling of two monolignol radicals. This reaction is mediated by dirigent proteins (DIRs), which guide the formation of a specific stereoisomer. The oxidative coupling of two coniferyl alcohol molecules, catalyzed by laccases or peroxidases, in the presence of a dirigent protein, leads to the formation of pinoresinol, a common lignan precursor.

Putative Pathway to this compound

This compound's sesquilignan structure suggests a further coupling of a third monolignol unit to a lignan precursor. While the specific enzymes are unknown, it is hypothesized that a dibenzylbutyrolactone lignan intermediate undergoes another oxidative coupling reaction with a coniferyl alcohol molecule. This would be followed by a series of enzymatic modifications, including reductions and cyclizations, to yield the final structure of this compound.

Caption: A putative biosynthetic pathway for this compound, starting from the general lignan pathway.

Role of this compound in Plant Metabolism

Direct experimental evidence for the specific role of this compound in plant metabolism is limited. However, based on the known functions of lignans in the plant kingdom, particularly within the Asteraceae family, its primary roles are likely associated with plant defense and development.

Plant Defense

Lignans are key components of the plant's chemical defense arsenal. Their functions include:

-

Antioxidant Activity: The phenolic nature of lignans allows them to scavenge reactive oxygen species (ROS), protecting the plant from oxidative stress induced by various environmental factors such as UV radiation, pathogens, and herbivores.

-

Antimicrobial Properties: Lignans have been shown to exhibit antibacterial and antifungal activities, inhibiting the growth of invading pathogens. This is a crucial aspect of the plant's innate immune system.

-

Insecticidal and Antifeedant Effects: Some lignans act as deterrents to herbivores, reducing insect feeding and oviposition.

Plant Development

Lignans and their precursors are also involved in structural and developmental processes:

-

Lignin Precursors: Monolignols are the building blocks of lignin, a complex polymer that provides structural support to the plant cell wall, enables water transport, and acts as a physical barrier against pathogens.

-

Regulation of Growth: Some studies suggest that lignans may be involved in the regulation of plant growth and development, although the mechanisms are not yet fully understood.

Caption: The multifaceted roles of lignans in plant metabolism.

Quantitative Data

Quantitative data specifically for this compound in Arctium lappa is scarce in publicly available literature. However, studies on the phytochemical profile of burdock have quantified total lignans and other related compounds. Lignans are predominantly found in the seeds of Arctium lappa, with only trace amounts detected in the roots.

Table 2: Representative Lignan Content in Arctium lappa (Burdock)

| Plant Part | Compound Class | Concentration Range (mg/g dry weight) | Reference |

| Seeds | Total Lignans | 15 - 30 | General literature |

| Seeds | Arctiin | 5 - 20 | General literature |

| Roots | Total Lignans | Trace amounts | [1] |

Note: Specific quantitative data for this compound is not available and would require targeted analytical studies.

Experimental Protocols

The following sections detail generalized protocols for the extraction, isolation, and quantification of lignans from plant material, which can be adapted for the specific analysis of this compound.

Extraction and Isolation of this compound

This protocol is based on methods described for the isolation of lignans from Arctium lappa seeds.

Caption: A general workflow for the extraction and isolation of this compound.

Detailed Methodology:

-

Sample Preparation: Dry the seeds of Arctium lappa at a controlled temperature (e.g., 40-50 °C) and grind them into a fine powder.

-

Extraction: Extract the powdered seeds with 95% ethanol at an elevated temperature (e.g., 60-70 °C) for several hours. Repeat the extraction process multiple times to ensure maximum yield.

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Liquid-Liquid Partitioning: Suspend the residue in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. Lignans are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography using silica gel or Sephadex LH-20 as the stationary phase. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the different compound classes.

-

Purification: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC) to obtain the pure compound.

Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of lignans.

Table 3: General HPLC-MS/MS Parameters for Lignan Analysis

| Parameter | Typical Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | A time-programmed gradient from high aqueous to high organic |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 1 - 5 µL |

| MS System | AB Sciex Triple Quad 4500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Detailed Methodology:

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in a suitable solvent (e.g., methanol).

-

Sample Preparation: Extract the plant material as described in the extraction protocol and dilute the extract to a suitable concentration.

-

HPLC Separation: Inject the standards and samples into the HPLC system. The gradient elution will separate the different compounds in the extract based on their polarity.

-

MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. In the MRM mode, specific precursor-to-product ion transitions for this compound are monitored for high selectivity and sensitivity.

-

Quantification: A calibration curve is generated by plotting the peak area of the this compound standards against their concentrations. The concentration of this compound in the samples is then determined from this calibration curve.

Note: The specific MRM transitions for this compound would need to be determined experimentally by infusing a pure standard into the mass spectrometer.

Structural Elucidation by NMR and Mass Spectrometry

The structure of isolated this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (HRMS).

-

NMR Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to determine the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry: HRMS provides the accurate mass of the molecule, allowing for the determination of its elemental composition. MS/MS fragmentation patterns can provide further structural information.

Signaling Pathways

Currently, there is no direct evidence of specific signaling pathways in plants that are exclusively mediated by this compound. However, as a defense-related compound, this compound is likely to be involved in the broader plant defense signaling network.

The production of lignans is often induced upon pathogen attack or herbivory. This induction is regulated by a complex signaling cascade involving plant hormones such as jasmonic acid (JA) and salicylic acid (SA). It is plausible that the biosynthesis of this compound is upregulated as part of the plant's systemic acquired resistance (SAR) or induced systemic resistance (ISR) responses.

Caption: A proposed role for this compound within the plant defense signaling cascade.

Conclusion and Future Perspectives

This compound, a sesquilignan from Arctium lappa, represents an interesting subject for future research in plant biochemistry, metabolomics, and drug discovery. While our current understanding is largely inferred from the broader knowledge of lignans, this guide provides a foundational framework for more targeted investigations.

Future research should focus on:

-

Elucidation of the complete biosynthetic pathway of this compound, including the identification and characterization of the specific enzymes involved in its formation.

-

Quantitative analysis of this compound in different tissues and developmental stages of Arctium lappa, as well as in response to various environmental stimuli.

-

Investigation of the specific biological functions of this compound in plant defense and development through genetic and metabolomic approaches.

-

Exploration of the pharmacological potential of this compound, building upon the known bioactivities of other lignans.

A deeper understanding of this compound and its role in plant metabolism will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the development of novel pharmaceuticals and agrochemicals.

References

Lappaol B: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lappaol B, a lignan isolated from the seeds of the burdock plant (Arctium lappa L.), has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the discovery, history, and current understanding of this compound. It includes its initial isolation and structure elucidation, physicochemical properties, and the limited but significant data on its biological effects, particularly its cytotoxic activity against pancreatic cancer cells. This document also outlines the experimental protocols for its isolation and characterization and presents a conceptual framework for its potential mechanism of action, acknowledging the areas where further research is required.

Discovery and History

This compound was first reported in the scientific literature in 1976 by a team of Japanese researchers led by A. Ichihara. In their seminal paper published in Tetrahedron Letters, Ichihara and his colleagues described the isolation of two novel lignans, Lappaol A and this compound, from the seeds of Arctium lappa L., a plant with a long history of use in traditional medicine. This discovery was a significant contribution to the field of natural product chemistry, expanding the known diversity of lignan structures. Subsequent research has focused on the various chemical constituents of Arctium lappa, with this compound being one of the many identified lignans.

Physicochemical Properties

This compound is a complex lignan with the chemical formula C31H34O9 and a molecular weight of 550.6 g/mol . Its structure features a dibenzylbutyrolactone core, a common motif among this class of compounds. The detailed stereochemistry of this compound was established through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by enzymatic synthesis, which confirmed its absolute configuration.

| Property | Value | Source |

| Molecular Formula | C31H34O9 | PubChem CID: 46173977 |

| Molecular Weight | 550.6 g/mol | PubChem CID: 46173977 |

| IUPAC Name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one | PubChem CID: 46173977 |

| Canonical SMILES | COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C(=C3)OC)O--INVALID-LINK--C5=CC(=C(C=C5)O)OC)OC | PubChem CID: 46173977 |

Biological Activities and Quantitative Data

Research into the specific biological activities of this compound is still in its early stages, with much of the focus in the broader field being on the more abundant lignans from Arctium lappa, such as arctigenin and its glycoside arctiin, or the related compound Lappaol F. However, one study has provided significant quantitative data on the cytotoxic effects of this compound.

A study evaluating the in vitro preferential cytotoxic activity of compounds isolated from the seeds of Arctium lappa against human pancreatic cancer PANC-1 cells in a nutrient-deprived medium reported a preferential cytotoxicity (PC50) value for this compound.[1] This finding suggests that this compound may have potential as an anti-cancer agent, particularly in the context of the nutrient-starved tumor microenvironment.

| Biological Activity | Cell Line | Parameter | Value (µM) | Source |

| Preferential Cytotoxicity | PANC-1 | PC50 | 30.9 | [1] |

It is important to note that extensive research has been conducted on the related lignan, Lappaol F, which has demonstrated significant anticancer activity through the inhibition of the YAP signaling pathway and by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways.[2][3] While these findings provide a valuable framework for understanding the potential mechanisms of action for structurally similar lignans, further investigation is required to determine if this compound exerts its effects through similar or distinct signaling pathways.

Experimental Protocols

Isolation of this compound from Arctium lappa Seeds

The following is a generalized protocol for the isolation of this compound from the seeds of Arctium lappa, based on common lignan extraction and purification methodologies.

4.1.1. Extraction

-

Grinding: The dried seeds of Arctium lappa are finely ground to increase the surface area for solvent extraction.

-

Solvent Extraction: The ground seeds are then subjected to extraction with a suitable organic solvent. Methanol or ethanol are commonly used for this purpose. This can be performed using methods such as maceration, Soxhlet extraction, or more modern techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

4.1.2. Fractionation and Purification

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Lignans like this compound are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns observed in MS/MS can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophores present in the molecule.

Signaling Pathways and Mechanisms of Action (Hypothetical)

Due to the limited specific research on this compound's mechanism of action, the following signaling pathway diagrams are presented as a hypothetical framework based on the known activities of other lignans from Arctium lappa and related compounds. These diagrams are intended to guide future research into the molecular targets of this compound.

Future Directions

The existing data on this compound, although limited, suggests that it is a compound worthy of further investigation. Future research should focus on:

-

Comprehensive Biological Screening: A broader evaluation of this compound's biological activities, including its anti-inflammatory, antioxidant, and neuroprotective potential, is warranted.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Synthetic Approaches: The development of efficient synthetic routes to this compound and its analogs would facilitate further biological studies and the exploration of structure-activity relationships.

Conclusion

This compound, a lignan discovered in 1976 from the seeds of Arctium lappa, represents an intriguing natural product with demonstrated cytotoxic activity against pancreatic cancer cells. While research on this specific compound has been less extensive compared to other lignans from the same source, its unique structure and initial biological data highlight its potential for further drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and oncology. Further dedicated research is essential to fully uncover the therapeutic potential of this promising molecule.

References

Lappaol B: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lappaol B, a lignan found in the plant Arctium lappa, has garnered interest for its potential therapeutic properties. A thorough understanding of its physicochemical characteristics, particularly its solubility in various solvents, is fundamental for advancing research and development efforts. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines a general experimental protocol for its solubility determination, and explores associated signaling pathways for a related compound, Lappaol F, to provide a broader context for its biological activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₃₁H₃₄O₉ | --INVALID-LINK-- |

| Molecular Weight | 550.6 g/mol | --INVALID-LINK-- |

| IUPAC Name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one | --INVALID-LINK-- |

| CAS Number | 62359-60-8 | --INVALID-LINK-- |

Solubility of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Rationale / Source |

| Methanol | Soluble | Used as an elution solvent in High-Performance Liquid Chromatography (HPLC) for the separation of constituents from Arctium lappa fruit.[1] |

| Chloroform | Likely Soluble | Deuterated chloroform (CDCl₃) is a common solvent for Nuclear Magnetic Resonance (NMR) spectroscopy of organic compounds, suggesting solubility. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Deuterated DMSO (DMSO-d₆) is a versatile NMR solvent capable of dissolving a wide range of organic molecules. |

| Water | Poorly Soluble | As a relatively nonpolar organic molecule, this compound is expected to have low solubility in water. |

| Ethanol | Likely Soluble | Often used as a co-solvent with water to increase the solubility of nonpolar compounds.[2] |

| Acetone | Likely Soluble | A moderately polar aprotic solvent that can dissolve many organic compounds.[2] |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound based on the widely accepted shake-flask method.

3.1. Materials

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.) of high purity

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

3.3. Experimental Workflow Diagram

References

- 1. Determination of the major constituents in fruit of Arctium lappa L. by matrix solid-phase dispersion extraction coupled with HPLC separation and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Lappaol B from Burdock Seeds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the extraction and purification of the bioactive lignan, Lappaol B, from the seeds of the burdock plant (Arctium lappa). The methodologies outlined are based on established principles of natural product chemistry and are designed to be adaptable to a standard laboratory setting.

Introduction

This compound is a lignan found in the seeds of Arctium lappa, a plant with a long history of use in traditional medicine.[1][2] Lignans from burdock seeds have garnered significant interest for their potential pharmacological activities.[3][4] The isolation of pure this compound is essential for further investigation into its biological mechanisms and potential therapeutic applications. This protocol details a robust method for its extraction and subsequent purification using a combination of solvent extraction and chromatographic techniques.

Overview of the Extraction and Purification Workflow

The overall process for isolating this compound from burdock seeds involves a multi-stage approach, beginning with the preparation of the plant material, followed by extraction of the crude lignan mixture, and culminating in a two-step chromatographic purification to yield the target compound.

Caption: Overall workflow for this compound extraction and purification.

Experimental Protocols

Materials and Reagents

-

Dried burdock (Arctium lappa) seeds

-

Methanol (ACS grade or higher)

-

Ethanol (ACS grade or higher)

-

Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Acetonitrile (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chromatography columns

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column[7][8][9]

Stage 1: Extraction of Crude Lignans

This stage aims to extract the total lignan content from the burdock seeds. Aqueous methanol or ethanol are effective solvents for this purpose.[10][11]

Protocol:

-

Preparation of Plant Material: Grind dried burdock seeds into a coarse powder using a laboratory mill.

-

Maceration:

-

Place 100 g of the powdered seeds in a suitable flask.

-

Add 1 L of 80% aqueous methanol (methanol:water, 80:20 v/v).

-

Stir the mixture at room temperature for 24 hours.

-

-

Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Liquid-Liquid Partitioning (Optional but Recommended):

-

Resuspend the crude extract in 200 mL of deionized water.

-

Perform successive extractions with hexane (3 x 150 mL) to remove nonpolar compounds like fats and oils. Discard the hexane layers.

-

Subsequently, extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a lignan-enriched crude extract.

-

| Parameter | Value/Range | Notes |

| Extraction Solvent | 80-95% Methanol or Ethanol | Balances polarity for lignan solubility.[10][11] |

| Solvent-to-Solid Ratio | 10:1 (v/w) | Can be optimized; typical range is 5:1 to 20:1. |

| Extraction Time | 24 hours | For maceration. Shorter times for UAE or MAE. |

| Extraction Temperature | Room Temperature | Higher temperatures (up to 60°C) can increase efficiency but risk degradation. |

Table 1: Recommended parameters for the solvent extraction of lignans from burdock seeds.

Stage 2: Purification by Column Chromatography

The crude lignan extract is a complex mixture. Silica gel column chromatography is an effective method for the initial separation of lignans from other compound classes based on polarity.[5][6][12][13]

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into a glass chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.[14]

-

Add a thin layer of sand on top of the silica gel bed.

-

-

Sample Loading:

-

Dissolve the lignan-enriched crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it.

-

Carefully add the dried, sample-adsorbed silica gel to the top of the column.

-

-

Elution:

-

Elute the column with a gradient of increasing polarity. Start with a nonpolar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.

-

A suggested gradient is:

-

100% Hexane

-

Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1 v/v)

-

100% Ethyl Acetate

-

Ethyl Acetate:Methanol (9:1 v/v)

-

-

-

Fraction Collection: Collect fractions of the eluate (e.g., 20 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Fraction Pooling: Combine the fractions that show a similar profile of lignans (based on TLC analysis) and evaporate the solvent. The fractions containing this compound are expected to elute with the more polar solvent mixtures.

| Parameter | Stationary Phase | Mobile Phase | Elution Profile |

| Column Chromatography | Silica Gel (70-230 mesh) | Hexane:Ethyl Acetate Gradient | Lignans typically elute with increasing concentrations of ethyl acetate. |

Table 2: General parameters for silica gel column chromatography.

Stage 3: Isolation by Preparative HPLC

The final purification of this compound is achieved using preparative HPLC, which offers high resolution for separating structurally similar lignans.[7][8][9][15]

Protocol:

-

Sample Preparation: Dissolve the pooled, lignan-rich fractions from the column chromatography step in the initial mobile phase for HPLC analysis. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 30% to 70% Acetonitrile over 40 minutes is a good starting point for method development.

-

Flow Rate: 5-10 mL/min (will depend on column dimensions).

-

Detection: UV detector at 280 nm.

-

-

Fraction Collection: Collect the peak corresponding to the retention time of this compound. The identity and purity of the collected fraction should be confirmed by analytical HPLC and spectroscopic methods (e.g., MS, NMR).

| Parameter | Value/Range | Notes |

| Stationary Phase | C18 Silica Gel | Standard for reversed-phase separation of lignans. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | A common solvent system for lignan separation.[8] |

| Detection Wavelength | 280 nm | Lignans typically have a UV absorbance maximum around this wavelength. |

| Purity of Final Product | >95% (as determined by analytical HPLC) | The goal for pharmacological studies. |

Table 3: Recommended starting parameters for preparative HPLC purification of this compound.

Visualization of the Purification Logic

The purification process is a logical sequence of steps designed to progressively increase the purity of this compound by removing compounds with different physicochemical properties at each stage.

Caption: Logical flow of the purification process for this compound.

Concluding Remarks